2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide
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Overview
Description
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide is a complex organic compound with diverse properties and uses. Known for its intricate structure, this compound is a notable subject of scientific research and has various applications across different fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide typically involves a multi-step process. Common starting materials might include indole derivatives, which are subjected to cyclization and subsequent modification reactions to achieve the desired structure. Specific conditions such as temperature, solvents, and catalysts are critical in each step to ensure successful synthesis.
Industrial Production Methods
For industrial production, this compound might be synthesized using high-efficiency catalytic processes to maximize yield and purity. Advanced techniques such as flow chemistry and automated reactors could be employed to enhance scalability and consistency in production.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Suitable reducing agents can reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, altering various parts of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, alkylating agents.
Major Products Formed
Oxidation and reduction reactions often result in modified functional groups, while substitution reactions typically introduce new functional groups or replace existing ones, leading to structurally diverse derivatives.
Scientific Research Applications
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide is valued for its potential in various scientific domains:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, influencing cellular pathways. By interacting with enzymes or receptors, it can modulate biochemical processes, leading to its diverse biological effects.
Comparison with Similar Compounds
Compared to other indole-based compounds, 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide stands out due to its unique structural features and the resultant bioactivities. Similar compounds might include other pyrimidoindoles and indole derivatives, each with varying degrees of similarity in terms of chemical properties and biological applications.
Properties
IUPAC Name |
2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-[(2-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O2/c1-18-11-12-23-21(13-18)25-26(27(34)31(17-30-25)15-19-7-3-2-4-8-19)32(23)16-24(33)29-14-20-9-5-6-10-22(20)28/h2-13,17H,14-16H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZMOPJNFYWUTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NCC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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